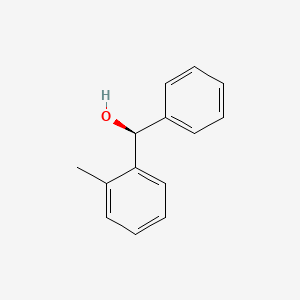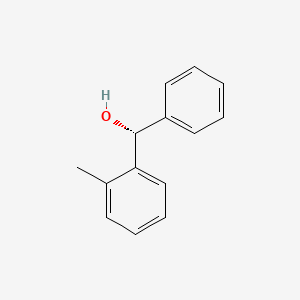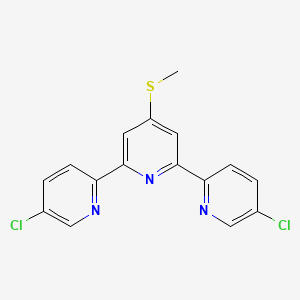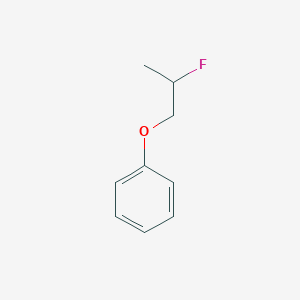![molecular formula C13H18ClN3O3 B6298878 N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide CAS No. 103878-75-7](/img/structure/B6298878.png)
N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide” is a chemical compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is commonly used in organic synthesis to protect amine functionalities .
Synthesis Analysis
The synthesis of compounds involving Boc-protected amines, like “this compound”, has been described in various studies . One method involves a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of “this compound” involves a Boc-protected amine group . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve the Boc-protected amine group . The Boc group can be cleaved under mild acidic conditions .Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a boc-protected amino group , which is commonly used in organic synthesis to protect amino groups during reactions . This suggests that the compound may interact with biological targets that have affinity for amino groups.
Mode of Action
The Boc group in N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide serves as a protective group for the amino functionality . In organic synthesis, the Boc group can be selectively removed under acidic conditions , revealing the amino group for further reactions. Therefore, the compound’s interaction with its targets could involve the removal of the Boc group, followed by the participation of the amino group in subsequent biochemical reactions.
Pharmacokinetics
The compound’s boc group is known to be stable under basic conditions and towards most nucleophiles , which could potentially influence its absorption and distribution. The compound’s metabolism and excretion would likely depend on the nature of the biochemical reactions it participates in.
Action Environment
Environmental factors such as pH could influence the action of this compound, given that the Boc group is stable under basic conditions and can be removed under acidic conditions . Other factors such as temperature, presence of other reactive species, and the specific cellular context could also potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
tert-butyl N-[2-[(4-chloropyridine-2-carbonyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(19)17-7-6-16-11(18)10-8-9(14)4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYGHVVRWNRGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=NC=CC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


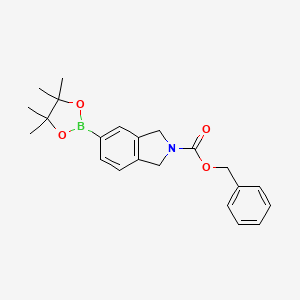
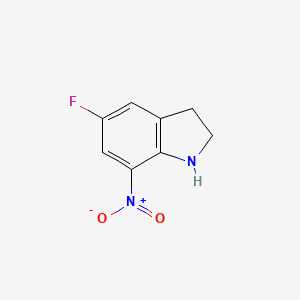


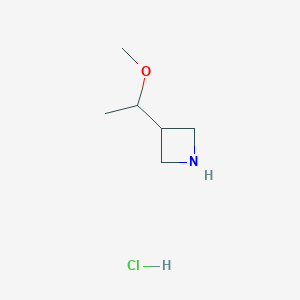
![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)
![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)
